3,6-Bis(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine
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Overview
Description
The compound “3,6-Bis(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine” belongs to the class of pyrazolo[1,5-a]pyrimidines . Pyrazolo[1,5-a]pyrimidines are a type of heterocyclic aromatic organic compounds that contain a pyrazole ring fused to a pyrimidine ring .
Molecular Structure Analysis
The molecular structure of “this compound” can be deduced from its name. It contains a pyrazolo[1,5-a]pyrimidine core, with two 4-fluorophenyl groups attached at the 3 and 6 positions, a methyl group at the 5 position, and an amine group at the 7 position .Scientific Research Applications
Pharmacological Studies and Therapeutic Potential
- PDE1 Inhibitors for Neurodegenerative and Neuropsychiatric Diseases: Compounds structurally related to 3,6-Bis(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine have been investigated as potent inhibitors of phosphodiesterase 1 (PDE1). These compounds demonstrate potential for treating cognitive deficits associated with schizophrenia, Alzheimer's disease, and other central nervous system disorders (Li et al., 2016).
Chemical Synthesis and Applications
Synthesis of Pyrazole and Pyrimidine Derivatives
Enaminones, closely related to this compound, have been used to synthesize various pyrazole and pyrimidine derivatives. These compounds have shown notable antimicrobial and antitumor activities (Riyadh, 2011).
Functional Fluorophores and Fluorescence Probes
Derivatives of pyrazolo[1,5-a]pyrimidine have been used to synthesize functional fluorophores, showing potential as fluorescent probes for detecting biologically or environmentally relevant species (Castillo, Tigreros, & Portilla, 2018).
Biological and Medical Research
Anticancer and Anti-inflammatory Properties
Some pyrazolo[1,5-a]pyrimidines have been studied for their anti-inflammatory properties, showing significant activity without the ulcerogenic side effects commonly associated with nonsteroidal anti-inflammatory drugs (Auzzi et al., 1983).
Antiviral and Antimicrobial Activities
Pyrazolo[1,5-a]pyrimidine derivatives have demonstrated antiviral and antimicrobial activities, indicating their potential use in treating infections and viruses (Suzuki et al., 1992).
Future Directions
The future directions for the study of “3,6-Bis(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine” could include further investigation into its synthesis, characterization, and potential biological activities. Given the known activities of other pyrazolo[1,5-a]pyrimidines, it could be of interest in medicinal chemistry .
Properties
IUPAC Name |
3,6-bis(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14F2N4/c1-11-17(13-4-8-15(21)9-5-13)18(22)25-19(24-11)16(10-23-25)12-2-6-14(20)7-3-12/h2-10H,22H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSDWHWJVINNOMO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=NN2C(=C1C3=CC=C(C=C3)F)N)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14F2N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
<0.2 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49666345 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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